Electrochemical Exceptionalism: 4-Cyanocinnamic Acid Deviates from Hammett Linear Free-Energy Relationship Governing All Other Substituted Cinnamic Acids
In a systematic polarographic study of substituted cinnamic acids in 50% ethanol (pH 4–8), the half-wave potentials (E₁/₂) of all substituted cinnamic acids obeyed the modified Hammett equation ΔE₁/₂ = σϱ′, except for 4-cyanocinnamic acid, which was the sole outlier [1]. This indicates that the para-cyano substituent imposes an electronic effect on the electroactive acrylic acid moiety that cannot be described by standard Hammett σ or σ⁻ constants, unlike 4-nitro, 4-chloro, 4-bromo, 4-methyl, or 4-methoxy analogs which all conformed to the linear correlation [1][2]. The cis/trans isomeric half-wave potential difference for cinnamic acids was measured at 21 mV, providing a baseline for isomer discrimination [1].
| Evidence Dimension | Conformity to Hammett equation for polarographic half-wave potential (ΔE₁/₂ vs. σ) |
|---|---|
| Target Compound Data | Deviates from Hammett correlation (non-conforming outlier) |
| Comparator Or Baseline | 4-Nitro, 4-chloro, 4-bromo, 4-methyl, 4-methoxy, and unsubstituted cinnamic acids all obey ΔE₁/₂ = σϱ′ |
| Quantified Difference | Qualitative binary—4-CN is the only substituent that breaks the Hammett correlation in this series |
| Conditions | 50% aqueous ethanol, pH 4–8, dropping mercury electrode, tetra-alkylammonium supporting electrolyte |
Why This Matters
This exceptionalism means 4-cyanocinnamic acid cannot be substituted by any other cinnamic acid derivative in electrochemical detection or redox-active applications where predictable Hammett behavior is required; the compound must be procured specifically to reproduce this non-conforming behavior.
- [1] Fleet, B.; et al. Polarography in the Study of Classical Organic Functional Group Reactions: I. Polarographic Behaviour of cis- and trans-Cinnamic Acid and Substituted Cinnamic Acids. J. Electroanal. Chem. 1968, 17, 359–370. View Source
- [2] Zuman, P. Substituent Effects in Organic Polarography. Plenum Press: New York, 1967. View Source
